methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
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Overview
Description
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a synthetic carbohydrate derivative used primarily in the field of carbohydrate chemistry. It is known for its role as a glycosyl donor in various glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates .
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a biochemical used in proteomics research
Mode of Action
The compound acts as a glycosyl donor for L-iduronidation . When bis (trifluoromethanesulfonic)imide is employed as the activator, the reaction affords the α-isomer as the major product . The configuration of this product is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .
Preparation Methods
The synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate typically involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. The first step is Ferrier’s photobromination, followed by a radical reduction using tris(trimethylsilyl)silane . This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions .
Chemical Reactions Analysis
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in the presence of activators like bis(trifluoromethanesulfonic)imide, leading to the formation of glycosidic bonds.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate has several scientific research applications:
Synthesis of L-Iduronic Acid Derivatives: It is used in the transformation of D-glucuronic acid analogues into L-iduronic acid derivatives, which are important in the synthesis of heparin and heparan sulfate.
Key Synthon in Heparin/Heparan Sulfate Synthesis: It serves as a key synthon in the synthesis of these complex biological molecules.
Fluorogenic Enzyme Substrate: It is used in the preparation of fluorogenic substrates for quick diagnosis of mucopolysaccharidosis type I.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate can be compared with other similar compounds such as:
Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: This compound is a precursor in the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate.
Methyl 1,2,4-tri-O-acetyl-3-O-benzyl-L-idopyranuronate: This derivative is used in the synthesis of heparin and heparan sulfate.
1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronic acid: Another related compound used in carbohydrate chemistry.
Properties
IUPAC Name |
methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-RLPMIEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483620 |
Source
|
Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108032-41-3 |
Source
|
Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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